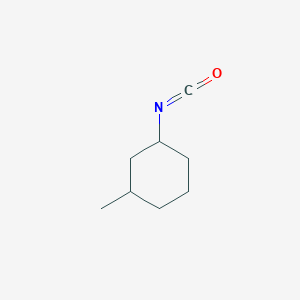

1-isocyanato-3-methylcyclohexane

Beschreibung

Eigenschaften

IUPAC Name |

1-isocyanato-3-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7-3-2-4-8(5-7)9-6-10/h7-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVPXDHXSWWVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 1 Isocyanato 3 Methylcyclohexane

Traditional Synthetic Pathways for Aliphatic Isocyanates

The synthesis of aliphatic isocyanates has historically been dominated by methods involving highly reactive and toxic reagents. These pathways, while effective, are increasingly being replaced by safer, more environmentally benign processes.

Phosgenation Routes and Analogous Syntheses

The most established industrial method for producing isocyanates is through the reaction of a primary amine with phosgene (B1210022) (COCl₂). nih.gov For 1-isocyanato-3-methylcyclohexane, the direct precursor is 3-methylcyclohexylamine (B3022809). The process, known as phosgenation, typically occurs in two stages. First, the amine reacts with phosgene at low temperatures to form a carbamoyl (B1232498) chloride. This intermediate is then heated to eliminate hydrogen chloride, yielding the isocyanate. nih.gov

Due to the extreme toxicity of phosgene gas, safer alternatives have been developed. Triphosgene, a solid, crystalline compound, can be used as a substitute for phosgene. google.comorgsyn.org The reaction of 3-methylcyclohexylamine with triphosgene, typically in an inert solvent like toluene (B28343) or dichloromethane (B109758) and in the presence of a base such as triethylamine (B128534) to neutralize the HCl produced, would yield 1-isocyanato-3-methylcyclohexane. google.comresearchgate.net Patents for the synthesis of the closely related cyclohexyl isocyanate describe reacting cyclohexylamine (B46788) hydrochloride with solid phosgene (triphosgene) in a solvent like toluene. google.com Another patent details a process where cyclohexylamine is first reacted with hydrochloric acid to form the amine salt, which then reacts with triphosgene. google.com These procedures are directly analogous to the synthesis of 1-isocyanato-3-methylcyclohexane.

Table 1: Comparison of Phosgenation Reagents

| Reagent | Chemical Formula | Physical State | Key Considerations |

|---|---|---|---|

| Phosgene | COCl₂ | Gas | Highly toxic, corrosive, requires specialized handling. ionike.com |

Non-Phosgene Approaches to Isocyanate Formation

Growing safety and environmental concerns have driven the development of non-phosgene routes for isocyanate synthesis. ionike.comresearchgate.net These methods avoid the use of phosgene and its derivatives, often employing rearrangement reactions to generate the isocyanate group. nih.gov

The Curtius rearrangement is a versatile method that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govwikipedia.org For the synthesis of 1-isocyanato-3-methylcyclohexane, the starting material would be 3-methylcyclohexanecarboxylic acid. This acid is first converted to an acyl azide, which upon thermal decomposition, rearranges to the desired isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction is known to proceed with retention of the stereochemistry of the migrating group. wikipedia.org

The Hofmann rearrangement provides another pathway, starting from a primary amide. wikipedia.orgmasterorganicchemistry.com In this case, 3-methylcyclohexanecarboxamide would be treated with bromine and a strong base (like sodium hydroxide). wikipedia.orgnumberanalytics.com This process generates an isocyanate intermediate with one less carbon atom than the starting amide. wikipedia.org While effective, the strongly basic conditions can be a limitation for some substrates. chem-station.com Modified procedures using reagents like N-bromosuccinimide (NBS) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an alcohol solvent can yield the corresponding carbamate (B1207046), which can then be converted to the isocyanate. chem-station.com

The Lossen rearrangement utilizes a hydroxamic acid derivative to form the isocyanate. wikipedia.orgnumberanalytics.com The starting material, 3-methylcyclohexanehydroxamic acid, is activated (e.g., by acylation) and then treated with a base to induce rearrangement to 1-isocyanato-3-methylcyclohexane. wikipedia.orgrsc.org Recent developments have shown that the Lossen rearrangement can sometimes be carried out on free (unactivated) hydroxamic acids. rsc.org

Table 2: Key Non-Phosgene Rearrangement Reactions for Isocyanate Synthesis

| Reaction Name | Starting Material | Key Reagents | Intermediate |

|---|---|---|---|

| Curtius Rearrangement | Carboxylic Acid (R-COOH) | Azide source (e.g., NaN₃), then heat | Acyl Azide (R-CON₃) |

| Hofmann Rearrangement | Primary Amide (R-CONH₂) | Br₂ and NaOH (or other halogen/base) | N-bromoamide |

Chemical Transformations of Methylcyclohexane (B89554) Derivatives as Precursors

The availability of suitable precursors is paramount for the synthesis of 1-isocyanato-3-methylcyclohexane. The key challenge often lies in the controlled functionalization of the methylcyclohexane core to introduce the necessary amine or carboxyl group at the desired position.

Regioselective Functionalization of Methylcyclohexane Skeletons

Direct, selective functionalization of the methylcyclohexane C-H bonds is a significant challenge in organic synthesis. While methods for the catalytic dehydrogenation of methylcyclohexane to toluene are well-established for applications like hydrogen storage, controlling the introduction of a single functional group at a specific position (regioselectivity) is more complex. rsc.org Research into the catalytic oxidation of methylcyclohexane often results in a mixture of products. However, advances in photocatalysis are enabling the regioselective amination of remote C(sp³)-H bonds, which could potentially be applied to the synthesis of aminated methylcyclohexane derivatives. nih.gov

Amination Strategies for Isocyanate Precursor Generation

The most critical precursor for the phosgenation route is 3-methylcyclohexylamine. tcichemicals.comnih.gov This amine can be prepared through several established synthetic methods. One common approach is the reduction of 3-methylcyclohexanone (B152366) oxime. Another important route starts from 3-methylcyclohexanecarboxylic acid. A patent for the synthesis of the trans-4-methyl isomer describes a process where trans-4-methylcyclohexanecarboxylic acid is reacted with sodium azide and a strong acid (like sulfuric or polyphosphoric acid) to induce a rearrangement (akin to a Schmidt reaction, which is related to the Curtius rearrangement) that directly yields trans-4-methylcyclohexylamine. google.com This method is highly analogous and applicable to the synthesis of 3-methylcyclohexylamine from its corresponding carboxylic acid.

Reductive amination of 3-methylcyclohexanone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent (e.g., hydrogen and a nickel or cobalt catalyst) is another viable industrial route to produce 3-methylcyclohexylamine. google.com

Innovations in Synthetic Efficiency and Yield Optimization

Efforts to improve the synthesis of aliphatic isocyanates focus on increasing yield, enhancing purity, and employing greener, more sustainable methods. rsc.org In phosgenation reactions, optimizing reaction conditions such as temperature and the use of specific side-reaction inhibitors can lead to higher yields and purity of the final aliphatic isocyanate product. google.com For example, a patent describes carrying out the reaction of an aliphatic amine with phosgene at temperatures between 120 °C and 150 °C to increase the solubility of intermediates and prevent decomposition of the product. google.com

Chemical Reactivity and Mechanistic Pathways of the Isocyanate Group in 1 Isocyanato 3 Methylcyclohexane

Nucleophilic Addition Reactions of the Isocyanate Moiety

The most characteristic reaction of isocyanates is the nucleophilic addition to the cumulative double bond system. A wide range of nucleophiles, particularly those containing active hydrogen atoms, readily react with the electrophilic carbon of the isocyanate group. This reactivity is the cornerstone of polyurethane chemistry and the formation of various other important chemical linkages. The general mechanism involves the attack of the nucleophile on the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate, which then rearranges to the final stable product.

The reaction of 1-isocyanato-3-methylcyclohexane with hydroxyl-containing compounds, such as alcohols and polyols, results in the formation of carbamates, commonly known as urethanes. This reaction is of paramount industrial importance for the production of polyurethane materials. The rate of this reaction is influenced by several factors, including the structure of the alcohol (primary, secondary, or tertiary), the solvent, and the presence of catalysts.

While specific kinetic data for 1-isocyanato-3-methylcyclohexane is not extensively documented in publicly available literature, general trends for cycloaliphatic isocyanates can be inferred. The reactivity of the isocyanate group is generally lower than that of aromatic isocyanates due to the less pronounced electron-withdrawing effect of the cycloalkyl group compared to an aromatic ring. mdpi.comnih.gov However, it is typically more reactive than linear aliphatic isocyanates due to the ring strain and steric hindrance influencing the transition state.

The reaction with primary alcohols is generally faster than with secondary alcohols, which are in turn more reactive than tertiary alcohols, primarily due to steric hindrance. The reaction is often catalyzed by organometallic compounds, such as dibutyltin (B87310) dilaurate, or tertiary amines. These catalysts can significantly accelerate the reaction rate, allowing for the formation of polyurethanes under milder conditions.

A comparative study on the effects of aromatic and cycloaliphatic isocyanates on the properties of bio-based polyurethane acrylates provides insight into the relative reactivity. mdpi.comnih.govresearchgate.netsigmaaldrich.commdpi.com While not a direct kinetic study, the conditions required for the synthesis of polyurethane prepolymers from isophorone (B1672270) diisocyanate (IPDI), a structurally similar cycloaliphatic diisocyanate, suggest that these reactions proceed efficiently in the presence of catalysts. mdpi.comnih.govresearchgate.netsigmaaldrich.commdpi.com

Table 1: General Reactivity Trends of Isocyanates with Alcohols

| Isocyanate Type | Relative Reactivity | Influencing Factors |

| Aromatic | High | Electron-withdrawing nature of the aromatic ring. |

| Cycloaliphatic | Moderate | Combination of steric and electronic effects of the cycloalkyl ring. |

| Aliphatic (linear) | Low | Electron-donating nature of the alkyl chain. |

This table presents a generalized trend. Actual reaction rates can vary based on specific molecular structures and reaction conditions.

The formation of ureas occurs through the reaction of 1-isocyanato-3-methylcyclohexane with primary or secondary amines. This reaction is typically faster than the corresponding reaction with alcohols, as amines are generally stronger nucleophiles. The mechanism proceeds via a nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon, forming a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable urea (B33335) linkage. This reaction is fundamental in the synthesis of polyurea coatings and elastomers.

The formation of carbamates, as discussed in the previous section, proceeds through a similar nucleophilic addition mechanism with alcohols. The generally accepted mechanism for the uncatalyzed reaction involves the formation of a transient, unstable intermediate that quickly rearranges to the stable urethane (B1682113). nih.gov In catalyzed reactions, the catalyst can activate either the isocyanate or the alcohol, or both, to lower the activation energy of the reaction. For instance, tertiary amine catalysts are believed to form a complex with the isocyanate, making it more susceptible to nucleophilic attack.

Detailed mechanistic studies often employ computational methods to model the transition states and reaction pathways. These studies for related isocyanates can provide valuable insights into the expected mechanism for 1-isocyanato-3-methylcyclohexane.

Beyond alcohols and amines, the isocyanate group of 1-isocyanato-3-methylcyclohexane can react with a variety of other heteroatom nucleophiles. For instance, reaction with water leads to the formation of an unstable carbamic acid, which readily decarboxylates to yield an amine and carbon dioxide gas. osti.gov This reaction is the basis for the production of polyurethane foams, where the generated CO2 acts as a blowing agent.

Thiols (mercaptans) react with isocyanates to form thiocarbamates. This reaction is generally slower than the reaction with alcohols but can be accelerated with suitable catalysts. Carboxylic acids can also react with isocyanates, although these reactions are more complex and can lead to the formation of amides and carbon dioxide, or mixed anhydrides, depending on the reaction conditions.

Cycloaddition Reactions Involving the Isocyanate Functionality

The isocyanate group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions provide routes to various heterocyclic compounds. A common example is the [2+2] cycloaddition with alkenes to form β-lactams, though this reaction often requires specific catalysts or photochemical conditions. researchtrends.netyoutube.com Another important cycloaddition is the reaction with dienes in a Diels-Alder type reaction, although this is less common for simple isocyanates.

More prevalent are [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides or azides, which lead to the formation of five-membered heterocyclic rings. rsc.org The specific reactivity of 1-isocyanato-3-methylcyclohexane in such reactions would depend on the electronic nature of the isocyanate and the reaction partner. While specific examples for this compound are scarce, the general principles of isocyanate cycloaddition chemistry are well-established. rsc.orgwayne.educapes.gov.br

Oligomerization and Polymerization Mechanisms of Isocyanates

Isocyanates can react with themselves to form oligomers and polymers. These self-addition reactions are often catalyzed and temperature-dependent.

In the presence of certain catalysts, such as tertiary phosphines, 1-isocyanato-3-methylcyclohexane can undergo dimerization to form a four-membered ring structure known as a uretdione (or uretidinedione). google.com This is a [2+2] cycloaddition of two isocyanate groups. The formation of uretdiones is a reversible process, and at elevated temperatures, the uretdione ring can dissociate back to the isocyanate monomers. This property is utilized in blocked isocyanates, where the uretdione serves as a "masked" isocyanate that can be released for reaction at a specific temperature. The dimerization of isophorone diisocyanate (IPDI) to its uretdione is a well-documented process and provides a good model for the expected behavior of 1-isocyanato-3-methylcyclohexane. google.com

Trimerization Pathways (e.g., Isocyanurate Formation)

The cyclotrimerization of isocyanates to form 1,3,5-triazine-2,4,6-triones, commonly known as isocyanurates, is a significant reaction pathway for isocyanate-containing compounds. tue.nl This process is of great industrial importance for the production of polyurethane materials, where the formation of these thermally stable, cross-linked structures enhances the physical and chemical properties of the final polymer, such as weatherability and thermal resistance. tue.nl

The trimerization of 1-isocyanato-3-methylcyclohexane would proceed through the formation of a six-membered isocyanurate ring, as depicted in the general reaction scheme for isocyanate trimerization. This reaction is typically not spontaneous and requires the use of catalysts. A wide array of catalysts can be employed, which are generally categorized as Lewis bases or metal-containing compounds. tue.nl

Catalytic Mechanisms:

The most common catalytic pathway involves nucleophilic attack on the electrophilic carbon of the isocyanate group. huji.ac.il For instance, in a base-catalyzed mechanism, the catalyst (e.g., an acetate (B1210297) anion) initiates the reaction by attacking an isocyanate molecule. This forms a reactive intermediate that then sequentially adds two more isocyanate molecules. The resulting cyclic intermediate subsequently eliminates the catalyst to form the stable isocyanurate ring.

Organometallic compounds are also effective catalysts for isocyanate trimerization, and synergistic effects can be achieved by using combinations of different metal catalysts. huji.ac.il For aliphatic isocyanates like 1-isocyanato-3-methylcyclohexane, certain catalysts may be more effective than for their aromatic counterparts. For example, some cobalt and nickel complexes have been shown to be effective for the trimerization of primary aliphatic isocyanates. tue.nl

The general mechanism for the catalyst-initiated trimerization is outlined below:

Initiation: A nucleophilic catalyst attacks the carbonyl carbon of an isocyanate molecule.

Propagation: The resulting anionic intermediate attacks a second isocyanate molecule, and this process repeats with a third molecule.

Ring Closure and Catalyst Regeneration: The trimeric intermediate cyclizes to form the stable isocyanurate ring, releasing the catalyst, which can then initiate another cycle.

The efficiency of trimerization can be influenced by steric factors. For cycloaliphatic isocyanates, steric hindrance around the isocyanate group can reduce the reaction rate compared to less hindered aliphatic isocyanates. tue.nl

Influence of Cyclohexane (B81311) Ring Conformation on Reactivity

The reactivity of the isocyanate group in 1-isocyanato-3-methylcyclohexane is significantly influenced by the conformational isomerism of the cyclohexane ring. The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. lumenlearning.com In this conformation, substituents can occupy either an axial or an equatorial position.

Axial vs. Equatorial Isocyanate Group:

The 1-isocyanato-3-methylcyclohexane molecule can exist as two primary chair conformers that are in rapid equilibrium through a process known as a ring flip. In one conformer, the isocyanate group is in an axial position, while in the other, it is in an equatorial position.

Equatorial Conformation: The conformation where the isocyanate group occupies an equatorial position is generally more stable. fiveable.me This is because equatorial substituents are less sterically hindered. lumenlearning.comfiveable.me They point away from the bulk of the ring, leading to fewer unfavorable steric interactions. fiveable.me

Axial Conformation: When the isocyanate group is in an axial position, it experiences steric repulsion from the other two axial hydrogens on the same side of the ring (at the C3 and C5 positions). masterorganicchemistry.com This is known as a 1,3-diaxial interaction, which destabilizes this conformation. masterorganicchemistry.com The bulkier the substituent, the greater the steric strain in the axial position, and thus the stronger the preference for the equatorial position. oregonstate.edupearson.com

Impact on Reactivity:

The accessibility of the electrophilic carbon in the isocyanate group is key to its reactivity.

Equatorial Reactivity: In the more stable equatorial conformation, the isocyanate group is more exposed and sterically accessible to incoming nucleophiles. This would likely lead to a faster reaction rate for processes like trimerization or reactions with alcohols and amines.

Axial Reactivity: In the less stable axial conformation, the isocyanate group is more sterically hindered by the 1,3-diaxial hydrogens. masterorganicchemistry.com This steric hindrance would impede the approach of a nucleophile, resulting in a slower reaction rate.

The following table summarizes the conformational and reactivity aspects:

| Feature | Axial Isocyanate Conformer | Equatorial Isocyanate Conformer |

| Relative Stability | Less stable | More stable masterorganicchemistry.com |

| Key Interactions | 1,3-diaxial steric strain masterorganicchemistry.com | Fewer steric interactions fiveable.me |

| Steric Hindrance | More hindered | Less hindered |

| Predicted Reactivity | Lower | Higher |

Role of 1 Isocyanato 3 Methylcyclohexane in Polymer Science and Materials Modification

Application as a Polymer Chain Modifier

The primary function of 1-isocyanato-3-methylcyclohexane in many polymerization processes is to act as a chain modifier. Its monofunctional nature, possessing a single isocyanate group, allows for precise control over polymer chain growth and the introduction of specific chemical moieties.

In step-growth polymerization, the molecular weight of the resulting polymer is highly dependent on the stoichiometric balance of the reacting functional groups. wikipedia.org The introduction of a monofunctional reagent like 1-isocyanato-3-methylcyclohexane serves as a chain-terminating or "end-capping" agent. By reacting with the growing polymer chain, it effectively halts further propagation from that end. This controlled termination is crucial for achieving a desired molecular weight and a narrower molecular weight distribution in polymers such as polyurethanes and polyamides. The general mechanism involves the reaction of the isocyanate group with a terminal hydroxyl or amine group on the polymer chain, forming a stable urethane (B1682113) or urea (B33335) linkage, respectively. researchgate.net

The kinetics of this end-capping reaction are influenced by several factors, including the reactivity of the terminal group on the polymer, the steric hindrance around the isocyanate group of the 1-isocyanato-3-methylcyclohexane, and the presence of catalysts. The cycloaliphatic nature of the isocyanate can influence its reactivity compared to linear aliphatic or aromatic isocyanates. nih.gov

Table 1: Illustrative Reactivity of Isocyanates with Primary Alcohols

| Isocyanate Type | Relative Reactivity | Factors Influencing Reactivity |

| Aromatic (e.g., MDI, TDI) | High | Electronic effects of the aromatic ring enhance reactivity. |

| Linear Aliphatic (e.g., HDI) | Moderate | Less steric hindrance compared to cycloaliphatic isocyanates. |

| Cycloaliphatic (e.g., 1-Isocyanato-3-methylcyclohexane) | Moderate to Low | Steric hindrance from the cyclohexane (B81311) ring can reduce reactivity. nih.gov |

This table provides illustrative data based on general principles of isocyanate chemistry.

Beyond chain termination, 1-isocyanato-3-methylcyclohexane can be employed to introduce pendant, or side, functionalities onto a polymer backbone. This is typically achieved through a "grafting to" approach, where pre-existing polymer chains with reactive sites (such as hydroxyl or amine groups) are reacted with the isocyanate. cmu.edu This method allows for the precise placement of the 3-methylcyclohexyl group along the polymer chain, which can significantly alter the polymer's properties.

For instance, grafting 1-isocyanato-3-methylcyclohexane onto a hydrophilic polymer can increase its hydrophobicity and alter its solubility characteristics. The bulky cycloaliphatic group can also impact the polymer's thermal properties, such as its glass transition temperature (Tg), by restricting chain mobility. mdpi.com

Functionalization of Polymer Surfaces and Bulk Materials

The high reactivity of the isocyanate group makes 1-isocyanato-3-methylcyclohexane an excellent candidate for the surface modification of various polymeric materials. This functionalization can be applied to polymers in different forms, including films, fibers, and nanoparticles. The process typically involves exposing the material's surface, which may have been pre-treated to introduce reactive hydroxyl or amine groups, to a solution of 1-isocyanato-3-methylcyclohexane. nih.gov

This surface modification can impart a range of desirable properties. For example, treating the surface of a hydrophilic polymer like cellulose (B213188) with 1-isocyanato-3-methylcyclohexane can render it more hydrophobic, improving its water resistance and compatibility with nonpolar polymer matrices in composites. nih.govresearchgate.net The introduction of the cycloaliphatic group can also enhance the material's resistance to UV degradation and improve its adhesion to other materials. nih.gov

Table 2: Effect of Surface Modification on Polymer Properties (Illustrative Example)

| Polymer Substrate | Modifying Agent | Change in Water Contact Angle | Potential Application |

| Cellulose Film | 1-Isocyanato-3-methylcyclohexane | Significant Increase | Water-resistant packaging |

| Poly(methyl methacrylate) (PMMA) | 1-Isocyanato-3-methylcyclohexane | Increase | Improved adhesion for coatings |

| Polyamide Fabric | 1-Isocyanato-3-methylcyclohexane | Increase | Enhanced water repellency |

This table presents expected outcomes based on the known behavior of cycloaliphatic isocyanates in surface modification.

Development of Advanced Polymeric Architectures Incorporating Isocyanate Reactivity

The reactivity of 1-isocyanato-3-methylcyclohexane is harnessed in the synthesis of complex and advanced polymeric architectures. These structures often exhibit unique properties and functionalities that are not achievable with simple linear polymers.

One significant area of application is in the creation of block copolymers. A polymer block containing reactive groups can be synthesized first, and then 1-isocyanato-3-methylcyclohexane can be used to either initiate the growth of a second block or to functionalize the end of the first block before the addition of a second monomer. mdpi.com The resulting block copolymers can self-assemble into various nanostructures, making them suitable for applications in nanotechnology and drug delivery.

Furthermore, 1-isocyanato-3-methylcyclohexane can be used in the synthesis of graft copolymers. By reacting it with a polymer backbone containing multiple reactive sites, a "grafted" structure with 3-methylcyclohexyl side chains can be created. cmu.eduresearchgate.net This approach allows for the combination of properties from two different polymers into a single material. For example, a flexible backbone can be grafted with rigid cycloaliphatic groups to create a thermoplastic elastomer.

Research on Structure-Property Relationships in Modified Polymeric Systems

The use of 1-isocyanato-3-methylcyclohexane in polymer modification provides a valuable platform for studying structure-property relationships. By systematically varying the amount of this monoisocyanate incorporated into a polymer, researchers can investigate how the introduction of the 3-methylcyclohexyl group affects the material's macroscopic properties.

Key areas of investigation include the impact of the cycloaliphatic ring on:

Thermal Properties: The rigidity of the cyclohexane ring can increase the glass transition temperature (Tg) of the polymer. mdpi.com

Mechanical Properties: The bulky side groups can influence the polymer's tensile strength, modulus, and elongation at break. researchgate.net

Solution Properties: The hydrophobic nature of the 3-methylcyclohexyl group can significantly alter the solubility of the polymer in various solvents.

Surface Properties: As previously discussed, surface modification with this isocyanate can lead to changes in wettability and adhesion. nih.gov

Studies comparing polyurethanes made with different isocyanates, including cycloaliphatic ones, have shown that the structure of the isocyanate has a profound effect on the final properties of the material. nih.govmdpi.com Research on polymers modified with 1-isocyanato-3-methylcyclohexane contributes to this body of knowledge, enabling the design of new materials with tailored properties for specific applications.

Catalysis in Reactions Involving 1 Isocyanato 3 Methylcyclohexane

Classification and Efficacy of Catalytic Systems

The catalysis of isocyanate reactions is a broad field, with catalysts generally classified into several major categories, each with distinct efficacy and applications. For cycloaliphatic isocyanates like 1-isocyanato-3-methylcyclohexane, the primary catalytic systems are organometallic compounds and amine-based catalysts.

Organometallic Catalysts in Isocyanate Reactions

Organometallic compounds are among the most effective catalysts for the reactions of isocyanates, particularly the urethane-forming reaction with alcohols. adhesivesmag.com A variety of metals, including tin, zinc, bismuth, and zirconium, have been utilized in these catalytic systems. acs.orgresearchgate.net

Tin compounds, especially dibutyltin (B87310) dilaurate (DBTDL), have historically been the catalysts of choice due to their high activity. paint.orgevonik.com They are known to be highly selective in the urethane (B1682113) reaction of isophorone (B1672270) diisocyanate (IPDI), a structurally similar cycloaliphatic diisocyanate. paint.org This high selectivity is attributed to the Lewis acid character of the metal, which activates the isocyanate group through coordination. paint.org The steric hindrance around the catalytic center can also significantly influence the reaction rates. wernerblank.com

However, due to environmental concerns associated with organotin compounds, there is a growing interest in developing tin-free alternatives. acs.orgreaxis.com Zirconium-based catalysts, for example, have been investigated as less toxic alternatives. researchgate.net Zirconium acetylacetonate (B107027) has been shown to be effective in the polymerization of IPDI-based waterborne polyurethanes, although its activity can be affected by the presence of acid groups. researchgate.net Other metal-based catalysts, including those of bismuth and zinc, also show promise as viable replacements for tin compounds. acs.org

| Catalyst Type | Metal | Example Compound | Key Features in Cycloaliphatic Isocyanate Reactions |

| Organotin | Sn | Dibutyltin dilaurate (DBTDL) | High activity and selectivity for the urethane reaction. paint.orgevonik.com |

| Organozinc | Zn | Zinc octoate | Alternative to tin catalysts. acs.org |

| Organobismuth | Bi | Bismuth neodecanoate | Alternative to tin catalysts. acs.org |

| Organozirconium | Zr | Zirconium acetylacetonate | Less toxic alternative to tin, activity can be pH-sensitive. researchgate.net |

| Organoiron | Fe | Iron(III) acetylacetonate | Studied for its catalytic effect. paint.org |

Amine-Based Catalysis and Its Role in Urethane/Urea (B33335) Formation

Tertiary amines are a crucial class of organic catalysts for isocyanate reactions. They are known to catalyze both the urethane (isocyanate-alcohol) and urea (isocyanate-water or isocyanate-amine) formation reactions. google.comacs.org A commonly used amine catalyst is 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org

The mechanism of amine catalysis is generally understood to proceed through the activation of the hydroxyl group of the alcohol, making it more nucleophilic. paint.org This is in contrast to the Lewis acid mechanism of most organometallic catalysts. This difference in mechanism can lead to different selectivities. For instance, in the reaction of IPDI, DABCO has been shown to invert the selectivity compared to DBTL. paint.org

The basicity of the amine catalyst plays a significant role in its activity. More basic amines are generally required to achieve higher catalytic activity in the reaction between an alcohol and a less reactive aliphatic isocyanate. acs.org The choice of amine catalyst can therefore be tailored to the specific requirements of the reaction system.

Emerging Organic Catalysts for Isocyanate Transformations

The drive towards more sustainable and metal-free catalytic systems has led to the exploration of various emerging organic catalysts. These include strong organic bases like guanidines and amidines, which have been shown to be effective catalysts for polyurethane formation. acs.org These catalysts can offer competitive activity to traditional metal-based systems. acs.org

Another area of emerging interest is the use of N-heterocyclic carbenes (NHCs) as catalysts. NHCs are highly nucleophilic species that can effectively catalyze a range of organic transformations, including isocyanate reactions. researchgate.net Furthermore, organic photoredox catalysts are being developed for various organic transformations, representing a novel approach to catalysis that utilizes light to drive chemical reactions. researchgate.netnih.gov While the application of these emerging catalysts specifically to 1-isocyanato-3-methylcyclohexane is not yet widely documented, they represent a promising future direction for the field.

Heterogeneous and Single-Atom Catalysis Approaches

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and reuse. youtube.com Solid-supported catalysts, where the active catalytic species is anchored to a solid support, are a key area of research. researchgate.net This approach can be applied to both organometallic and organic catalysts.

A more recent and advanced concept is single-atom catalysis (SAC). youtube.com In SAC, individual metal atoms are dispersed on a support material, maximizing atomic efficiency and potentially offering unique catalytic properties. youtube.comyoutube.com The application of SAC to isocyanate chemistry is still in its nascent stages, but it holds the potential for creating highly active and selective catalysts for reactions involving compounds like 1-isocyanato-3-methylcyclohexane. youtube.comyoutube.com

Elucidation of Catalytic Mechanisms and Intermediates

Understanding the detailed mechanisms of catalytic reactions is crucial for optimizing reaction conditions and designing more efficient catalysts. For isocyanate reactions, several mechanistic pathways have been proposed, often supported by computational and experimental studies. nih.govmdpi.comrsc.org

In the case of amine-catalyzed urethane formation, theoretical studies using model systems like phenyl isocyanate have shown that the reaction proceeds through a series of complexes and transition states. nih.govmdpi.com The catalyst first interacts with the alcohol, followed by the addition of the isocyanate to form a trimolecular complex. mdpi.com The reaction energetics are significantly lowered in the presence of the catalyst. nih.gov

For base-catalyzed reactions in general, three fundamental mechanisms have been described depending on the acidity and nucleophilicity of the reactants and the basicity of the catalyst. rsc.org These range from the formation of an anionic nucleophile from the hydrogen-acidic compound to a concerted single-step reaction or the direct addition of the nucleophile to the isocyanate followed by proton transfer. rsc.org

In organometallic catalysis, such as with tin compounds, the mechanism is believed to involve the formation of an alkoxide complex between the catalyst and the alcohol. nih.gov This complex then acts as the dominant catalyst for the urethane formation. The interaction of this complex with the isocyanate leads to the formation of the urethane and regeneration of the active catalyst. nih.gov

The cyclotrimerization of isocyanates to form isocyanurates is another important reaction with a distinct catalytic mechanism. With acetate-based catalysts, it has been shown that the acetate (B1210297) anion reacts with the isocyanate to form a series of intermediates, ultimately leading to the formation of the isocyanurate ring. nih.gov

Catalyst Selectivity Control in Complex Reaction Environments

In many applications, isocyanates are reacted in the presence of multiple reactive species, such as a polyol and water. In these complex environments, controlling the selectivity of the catalyst is paramount. For instance, in the production of polyurethane coatings, the reaction between the isocyanate and the polyol (gelling reaction) is desired, while the reaction with water (blowing reaction, which produces CO2) can lead to defects. adhesivesmag.com

The choice of catalyst can have a dramatic effect on the selectivity. As mentioned earlier, in the case of the asymmetric cycloaliphatic diisocyanate IPDI, metal catalysts like DBTL can enhance the inherent reactivity difference between the primary and secondary isocyanate groups, leading to a more selective reaction. paint.org In contrast, certain amine catalysts can reduce or even invert this selectivity. paint.org

The development of catalysts with high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction is a major area of research. wernerblank.comreaxis.com Zirconium-based catalysts have shown promise in this regard, exhibiting a preference for the isocyanate-hydroxyl reaction. wernerblank.com This selectivity is crucial for applications such as waterborne polyurethane coatings, where the presence of water is inherent. wernerblank.comreaxis.com By carefully selecting the catalyst system, it is possible to direct the reaction towards the desired products and achieve the desired properties in the final material.

Kinetic Analysis of Catalyzed Isocyanate Reactions

The kinetic analysis of reactions involving 1-isocyanato-3-methylcyclohexane is crucial for understanding and optimizing processes such as polyurethane formation. The rate of reaction is significantly influenced by the choice of catalyst, the nature of the co-reactant (e.g., an alcohol or polyol), and the reaction conditions. While specific kinetic data for 1-isocyanato-3-methylcyclohexane is not extensively documented in publicly available literature, a comprehensive understanding can be derived from studies on structurally similar cycloaliphatic and aliphatic isocyanates.

The reaction of an isocyanate with a hydroxyl group to form a urethane is the most common and well-studied reaction. The general scheme for this reaction is as follows:

R-NCO + R'-OH → R-NH-CO-OR'

General Kinetic Behavior and Influence of Catalysts

Kinetic studies on analogous aliphatic and cycloaliphatic isocyanates, such as hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), and 4,4′-dicyclohexylmethane-diisocyanate (HMDI), provide valuable insights into the expected behavior of 1-isocyanato-3-methylcyclohexane.

The reactivity of isocyanates is influenced by the electronic and steric nature of the substituent group. For 1-isocyanato-3-methylcyclohexane, the cycloaliphatic ring imparts a moderate level of reactivity, generally lower than aromatic isocyanates but comparable to other cycloaliphatic isocyanates.

Catalysts play a pivotal role in modulating the reaction rate. Common catalysts for isocyanate reactions include tertiary amines and organometallic compounds, with organotin compounds like dibutyltin dilaurate (DBTDL) being particularly effective. The catalytic mechanism often involves the formation of an intermediate complex with either the isocyanate or the alcohol, which then facilitates the nucleophilic attack of the hydroxyl group on the isocyanate.

A study on the kinetics of the urethane forming reactions of various aliphatic diisocyanates with butan-1-ol demonstrated that the reactivities decrease in the order HDI > IPDI > HMDI. rsc.org This suggests that the steric hindrance around the isocyanate group is a significant factor in determining the reaction rate. Given the structure of 1-isocyanato-3-methylcyclohexane, its reactivity would likely be influenced by the conformation of the cyclohexane (B81311) ring and the position of the methyl group.

Research Findings from Analogous Systems

A kinetic study on the reaction of isophorone diisocyanate (IPDI) with alcohols in the presence of DBTDL revealed that the reaction follows second-order kinetics in its initial stages. researchgate.net However, as the reaction progresses, it can transition to third-order kinetics due to the auto-catalytic effect of the newly formed urethane groups, which can participate in hydrogen bonding and activate the reactants. researchgate.net The activation energy for the DBTDL-catalyzed reaction of IPDI with an alcohol was determined to be approximately 64.88 kJ/mol. researchgate.net

The following table presents kinetic data for the reaction of phenyl isocyanate, a model aromatic isocyanate, with various monoalcohols. While not a cycloaliphatic isocyanate, these data illustrate the effect of the alcohol structure on the reaction kinetics.

Table 1: Kinetic Parameters for the Reaction of Phenyl Isocyanate with Monoalcohols

| Alcohol | Rate Constant (k) at 313 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| propan-1-ol | 1.55 | 30.4 |

| propan-2-ol | 0.75 | 38.1 |

| butan-1-ol | 2.22 | 30.2 |

Data sourced from a study on phenyl isocyanate reactions in a microreactor system. researchgate.net

The data clearly show that primary alcohols (propan-1-ol, butan-1-ol) are more reactive than secondary alcohols (propan-2-ol, butan-2-ol), as evidenced by their higher rate constants and lower activation energies. This is attributed to the reduced steric hindrance of primary hydroxyl groups.

Further insights can be gained from comparative studies on different isocyanate structures. In a study comparing the reaction rates of various diisocyanates, the following order of reactivity was observed: TDI > MDI > HDI > HMDI > IPDI. mdpi.comresearchgate.net This highlights the higher reactivity of aromatic isocyanates (TDI, MDI) compared to aliphatic (HDI) and cycloaliphatic (HMDI, IPDI) isocyanates.

The following table summarizes the activation parameters for the uncatalyzed reaction of different diisocyanates with butan-1-ol, providing a baseline for understanding their intrinsic reactivity.

Table 2: Apparent Activation Parameters for the Uncatalyzed Reaction of Diisocyanates with Butan-1-ol

| Diisocyanate | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

|---|---|---|

| HDI (1st NCO group) | 45.3 | 1.2 x 10⁵ |

| HDI (2nd NCO group) | 42.1 | 4.1 x 10⁴ |

| IPDI (1st NCO group) | 52.7 | 2.1 x 10⁶ |

| IPDI (2nd NCO group) | 55.4 | 5.3 x 10⁶ |

| HMDI (1st NCO group) | 58.9 | 1.5 x 10⁷ |

Data adapted from a kinetic study on aliphatic diisocyanates. rsc.org

These data illustrate that even within the same molecule, the reactivity of isocyanate groups can differ, and the activation energy provides a quantitative measure of the energy barrier for the reaction. For 1-isocyanato-3-methylcyclohexane, a monofunctional isocyanate, a single set of kinetic parameters would be expected for a given reaction. Based on the data for IPDI and HMDI, the activation energy for the uncatalyzed reaction of 1-isocyanato-3-methylcyclohexane with a primary alcohol would likely fall in the range of 50-60 kJ/mol. The use of a catalyst would significantly lower this value, thereby increasing the reaction rate.

Spectroscopic Characterization and Analytical Methodologies for 1 Isocyanato 3 Methylcyclohexane and Its Reactions

Vibrational Spectroscopy for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These methods are exceptionally powerful for identifying functional groups and tracking their conversion during chemical reactions.

FTIR spectroscopy is a cornerstone technique for the analysis of isocyanates due to the distinct and intense absorption band of the isocyanate (-N=C=O) functional group.

The most prominent feature in the FTIR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=O group. cdnsciencepub.com This peak typically appears in the range of 2250-2280 cm⁻¹. cdnsciencepub.com For 1-isocyanato-3-methylcyclohexane, this band serves as a definitive diagnostic marker for its presence. The intensity of this peak is directly proportional to the concentration of the isocyanate, making FTIR an excellent quantitative tool for monitoring the progress of reactions. researchgate.net

For instance, in the formation of polyurethanes, 1-isocyanato-3-methylcyclohexane reacts with a polyol. The reaction can be monitored in real-time by observing the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹. researchgate.net Concurrently, the appearance and growth of new absorption bands, such as the N-H stretching vibration (around 3300 cm⁻¹) and the urethane (B1682113) carbonyl (C=O) stretching vibration (around 1700-1730 cm⁻¹), confirm the formation of the urethane linkage. acs.org

The FTIR spectrum also provides information about the cyclohexane (B81311) ring and methyl group. The C-H stretching vibrations of the cyclohexane and methyl groups are expected in the 2850-3000 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups will appear in the 1440-1470 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 | Strong, Sharp |

| Alkane C-H | Stretch | 2850 - 3000 | Medium to Strong |

| Methylene C-H | Bend (Scissoring) | ~1465 | Medium |

| Methyl C-H | Asymmetric/Symmetric Bend | ~1450 / ~1375 | Medium |

| Urethane N-H (in product) | Stretch | ~3300 | Medium, Broad |

| Urethane C=O (in product) | Stretch | 1700 - 1730 | Strong |

Table 1: Characteristic FTIR Absorption Frequencies for 1-Isocyanato-3-methylcyclohexane and its Urethane Reaction Products.

Raman spectroscopy is a complementary technique to FTIR that provides valuable information about the vibrational modes of molecules, particularly for symmetric vibrations and non-polar bonds.

In contrast to FTIR, the asymmetric N=C=O stretch that is so prominent in the infrared spectrum appears only weakly in the Raman spectrum. cdnsciencepub.com However, the symmetric N=C=O stretching vibration, which is often weak or absent in the IR spectrum, gives rise to an intense signal in the Raman spectrum, typically in the range of 1400-1500 cm⁻¹. This complementary nature makes Raman spectroscopy a powerful tool for a comprehensive vibrational analysis of isocyanate systems. cdnsciencepub.comresearchgate.net

The analysis of the cyclohexane ring vibrations can also be enhanced by Raman spectroscopy. The symmetric C-C stretching vibrations within the ring are often more Raman-active than IR-active, providing a clearer picture of the skeletal structure. This can be useful for studying conformational changes in the cyclohexane ring upon reaction.

| Vibrational Mode | FTIR Activity | Raman Activity | Typical Wavenumber (cm⁻¹) |

| -N=C=O Asymmetric Stretch | Strong | Weak | 2250 - 2280 |

| -N=C=O Symmetric Stretch | Weak/Inactive | Strong | 1400 - 1500 |

| Cyclohexane Ring (Symmetric Stretch) | Weak | Strong | 800 - 1200 |

Table 2: Comparison of FTIR and Raman Activity for Key Vibrational Modes in Isocyanates.

Sum Frequency Generation (SFG) is a nonlinear optical spectroscopic technique that is inherently surface- and interface-specific. wikipedia.org It provides unique insights into the structure, orientation, and conformation of molecules at interfaces, which is not achievable with bulk-sensitive techniques like conventional FTIR and Raman. rsc.orgnih.gov

SFG spectroscopy involves the spatial and temporal overlap of a fixed-frequency visible laser beam and a tunable infrared laser beam at an interface. wikipedia.org When the IR beam is resonant with a vibrational mode of the interfacial molecules, a strong SFG signal is generated. A key advantage of SFG is that, under the electric-dipole approximation, a signal is only generated from a medium that lacks inversion symmetry, a condition that is naturally met at any interface. mdpi.com

For 1-isocyanato-3-methylcyclohexane, SFG could be employed to study its behavior in a variety of interfacial scenarios:

Coating Formation: During the application of a polyurethane coating derived from 1-isocyanato-3-methylcyclohexane, SFG can probe the orientation of the isocyanate groups at the substrate-coating interface. This information is crucial for understanding adhesion and the initial stages of film formation.

Reactions at Liquid-Solid Interfaces: The reaction of 1-isocyanato-3-methylcyclohexane with surface-grafted hydroxyl groups can be monitored to understand surface modification processes. SFG can selectively probe the vibrational signatures of the reacting species at the interface. mdpi.com

Air-Liquid Interface: The orientation of 1-isocyanato-3-methylcyclohexane at the air-water interface could be studied to understand its environmental fate and transport, as the isocyanate group would readily react with water.

By analyzing the polarization of the incident and emitted beams, the average orientation of specific functional groups, such as the N=C=O group, relative to the surface normal can be determined. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information about the chemical environment, connectivity, and stereochemistry of the atoms in 1-isocyanato-3-methylcyclohexane.

The ¹H NMR spectrum of 1-isocyanato-3-methylcyclohexane is expected to be complex due to the presence of multiple, chemically non-equivalent protons on the cyclohexane ring and the existence of cis/trans isomers. The chemical shifts are influenced by the electron-withdrawing nature of the isocyanate group and the alkyl substitution.

Methyl Protons: The protons of the methyl group (-CH₃) are expected to appear as a doublet in the upfield region, likely around 0.9-1.1 ppm.

Cyclohexane Protons: The protons on the cyclohexane ring will appear in a broad multiplet region between approximately 1.0 and 2.0 ppm. chemicalbook.com The proton on the carbon bearing the isocyanate group (CH-NCO) would be the most downfield of the ring protons, likely in the range of 3.2-3.6 ppm, due to the deshielding effect of the adjacent nitrogen atom. The presence of cis and trans isomers with respect to the methyl group and the isocyanate group will lead to a more complex set of signals.

Reaction Monitoring: ¹H NMR is highly effective for monitoring reaction progress. For example, in the reaction with an alcohol (R'-OH) to form a urethane, the disappearance of the alcohol's hydroxyl proton (R'-OH) and the appearance of a new, broad signal for the urethane N-H proton (typically 5.0-8.0 ppm) can be tracked. Furthermore, shifts in the signals of the protons adjacent to the newly formed urethane linkage provide direct evidence of the reaction.

| Proton Type | Predicted ¹H Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CH₃ | 0.9 - 1.1 | Doublet (d) |

| -CH₂- (ring) | 1.0 - 2.0 | Multiplets (m) |

| -CH- (ring) | 1.0 - 2.0 | Multiplets (m) |

| -CH-NCO | 3.2 - 3.6 | Multiplet (m) |

| Urethane -NH- (in product) | 5.0 - 8.0 | Broad Singlet (br s) |

Table 3: Predicted ¹H NMR Chemical Shifts for 1-Isocyanato-3-methylcyclohexane.

¹³C NMR spectroscopy provides a direct map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, making it invaluable for structural confirmation and for studying reaction mechanisms.

Isocyanate Carbon: The carbon atom of the isocyanate group (-N=C=O) has a characteristic chemical shift in the range of 120-130 ppm. scispace.com This signal is a key identifier for the starting material.

Cyclohexane and Methyl Carbons: The sp³ hybridized carbons of the methyl group and the cyclohexane ring are expected to resonate in the upfield region of the spectrum, typically between 20 and 55 ppm. docbrown.info The carbon atom bonded to the isocyanate group (C-NCO) will be the most downfield of this group, likely appearing around 50-60 ppm. Due to the asymmetry, all seven carbons of the cyclohexane and methyl moieties are expected to be chemically non-equivalent, leading to seven distinct signals in this region for a single isomer. libretexts.org

Mechanistic Studies: ¹³C NMR is particularly powerful for studying reaction mechanisms. When 1-isocyanato-3-methylcyclohexane reacts to form a urethane, the signal for the isocyanate carbon at ~125 ppm disappears, and a new signal for the urethane carbonyl carbon appears in the downfield region, typically between 155 and 158 ppm. scispace.com This clear shift allows for unambiguous tracking of the conversion of the key functional group.

| Carbon Type | Predicted ¹³C Chemical Shift (δ, ppm) |

| -C H₃ | ~22 |

| -C H₂- (ring) | 25 - 40 |

| -C H- (ring) | 30 - 45 |

| -C H-NCO | 50 - 60 |

| -N=C =O | 120 - 130 |

| Urethane -NH(C =O)O- (in product) | 155 - 158 |

Table 4: Predicted ¹³C NMR Chemical Shifts for 1-Isocyanato-3-methylcyclohexane and its Urethane Reaction Product.

Mass Spectrometry Techniques in Reaction Product Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of the reaction products of 1-isocyanato-3-methylcyclohexane. The technique provides information about the molecular weight and fragmentation patterns of analytes, which aids in their identification.

In the context of its reactions, for instance with alcohols to form carbamates or with amines to form ureas, mass spectrometry is crucial for confirming the structure of the resulting products. The mass spectra of these derivatives would exhibit molecular ion peaks corresponding to the addition of the alcohol or amine to the isocyanate. Fragmentation patterns would likely involve cleavage at the newly formed carbamate (B1207046) or urea (B33335) linkage.

For more complex reaction mixtures, tandem mass spectrometry (MS/MS) offers enhanced selectivity and structural information. astm.orgresearchgate.net In an MS/MS experiment, a specific ion from the initial mass spectrum is selected, fragmented, and the resulting daughter ions are analyzed. This technique is particularly useful for distinguishing between isomeric products and for identifying components in a complex matrix. rsc.org

Table 1: Potential Mass Spectrometric Data for a Derivatized Reaction Product of 1-Isocyanato-3-methylcyclohexane (Hypothetical)

| Derivative | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) |

| Urethane (from reaction with Ethanol) | ESI+ | [M+H]⁺ | Fragments corresponding to the loss of the ethoxy group, and cleavage of the cyclohexane ring. |

| Urea (from reaction with Di-n-butylamine) | ESI+ | [M+H]⁺ | Fragments indicating the loss of a butyl group, and the di-n-butylamine moiety. nih.gov |

This table is illustrative and based on general principles of mass spectrometry of similar compounds.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are the cornerstone for assessing the purity of 1-isocyanato-3-methylcyclohexane and for analyzing the composition of its reaction mixtures. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed for the analysis of isocyanates, often following a derivatization step to enhance stability and improve chromatographic performance. nih.govnih.govrsc.org

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. Due to the reactivity of the isocyanate group, direct GC analysis of 1-isocyanato-3-methylcyclohexane can be problematic. Therefore, derivatization is a common strategy. nih.gov A prevalent method involves the reaction of the isocyanate with an amine, such as di-n-butylamine, to form a stable urea derivative. nih.gov These derivatives are less polar and more thermally stable, making them amenable to GC analysis.

The purity of 1-isocyanato-3-methylcyclohexane can be determined by quantifying the main derivative peak and identifying any impurity peaks in the chromatogram. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides both quantitative and qualitative information. The choice of the GC column is critical for achieving good separation; columns with a non-polar stationary phase, such as those based on polydimethylsiloxane, are often suitable for these types of analyses. chromforum.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For isocyanate analysis, reversed-phase HPLC is commonly used. epa.govepa.gov Similar to GC, a derivatization step is typically performed. A variety of derivatizing agents are available, including 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) and 1-(2-pyridyl)piperazine (B128488) (1-2PP), which react with the isocyanate to form a UV-active or fluorescent derivative, facilitating detection. nih.govkoreascience.krgoogle.com

HPLC coupled with UV, fluorescence, or mass spectrometry detectors offers high sensitivity and selectivity for the analysis of 1-isocyanato-3-methylcyclohexane and its reaction products. rsc.organalytice.com The use of gradient elution, where the composition of the mobile phase is changed during the analysis, allows for the separation of complex mixtures containing compounds with a wide range of polarities. koreascience.kr

Table 2: Typical Chromatographic Conditions for the Analysis of Derivatized Isocyanates

| Technique | Derivatizing Agent | Column Type | Mobile Phase/Carrier Gas | Detector |

| GC | Di-n-butylamine | DB-5 or similar non-polar capillary column | Helium or Hydrogen | FID, MS |

| HPLC | 1-(2-Methoxyphenyl)piperazine (MOPP) | C18 reversed-phase | Acetonitrile/Water gradient | UV, Fluorescence, MS |

This table provides general conditions and may require optimization for the specific analysis of 1-isocyanato-3-methylcyclohexane.

Computational and Theoretical Chemistry of 1 Isocyanato 3 Methylcyclohexane Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and the nature of chemical bonds, all of which dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nrel.gov For a molecule like 1-isocyanato-3-methylcyclohexane, DFT can be employed to predict its reactivity in several ways. The isocyanate (-N=C=O) group is highly reactive, a characteristic attributed to the electron deficiency of the central carbon atom. researchgate.net

DFT calculations can map the electrostatic potential (ESP) surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other reagents. For instance, the nitrogen and oxygen atoms of the isocyanate group would be expected to show negative electrostatic potential, while the carbon atom of the same group would exhibit a positive potential, making it susceptible to nucleophilic attack.

Ab initio methods, which are based entirely on quantum mechanics and fundamental physical constants without empirical parameters, offer a higher level of accuracy for energetic calculations. ijert.orgijert.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are invaluable for obtaining precise energetic information. ccsenet.org

For 1-isocyanato-3-methylcyclohexane, ab initio calculations would be crucial for determining accurate conformational energies. The methylcyclohexane (B89554) ring can exist in different chair and boat conformations, and the isocyanate group can be in either an axial or equatorial position. High-level ab initio calculations can provide precise energy differences between these conformers, allowing for the prediction of the most stable geometries. For example, studies on cyclohexane (B81311) itself have used ab initio methods to accurately determine the energy difference between the chair and twist-boat conformations. researchgate.net

These high-accuracy calculations are also essential for determining reaction enthalpies and activation barriers for reactions involving the isocyanate group. researchgate.net For example, the reaction of isocyanates with alcohols to form urethanes is a fundamental process in polyurethane chemistry. researchgate.netnih.gov Ab initio methods can provide benchmark data for the energetics of such reactions, which can then be used to validate more computationally efficient methods like DFT. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Reaction Dynamics

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into conformational changes and reaction dynamics.

For 1-isocyanato-3-methylcyclohexane, MD simulations would be particularly useful for exploring the conformational landscape of the methylcyclohexane ring. The ring can undergo "ring flipping" between two chair conformations, and the presence of the methyl and isocyanato substituents will influence the equilibrium between these conformers. MD simulations can reveal the preferred conformations and the timescale of conformational changes. For instance, a study on methyl-cyclohexane methanol (B129727) (MCHM) isomers utilized MD simulations to investigate their physisorption on amorphous carbon surfaces. mdpi.com

MD simulations can also be used to study the dynamics of reactions in the condensed phase. For example, the reaction of 1-isocyanato-3-methylcyclohexane with a solvent or other reactants can be simulated to understand the role of the environment on the reaction pathway and rate. Coarse-grained MD simulations, where groups of atoms are represented as single particles, can be employed to study larger systems and longer timescales, such as the formation of polyurethane polymers. nih.gov

Prediction of Reaction Pathways and Transition States

A central goal of computational chemistry is to elucidate the mechanisms of chemical reactions. This involves identifying the reactants, products, intermediates, and, crucially, the transition states that connect them.

For 1-isocyanato-3-methylcyclohexane, a primary area of interest would be the reactions of the isocyanate group. Isocyanates are known to react with a variety of nucleophiles, including alcohols, amines, and water. nih.govresearchgate.net Computational methods can be used to explore the potential energy surface of these reactions to determine the most likely pathways.

The first step in this process is to locate the structures of the transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the molecule as it is transforming from reactant to product. Various algorithms exist for locating transition states. Once found, the vibrational frequencies of the transition state are calculated. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ijert.orgijert.org

Stereochemical Analysis and Conformational Isomerism of the Methylcyclohexane Ring

The stereochemistry of 1-isocyanato-3-methylcyclohexane is largely dictated by the conformational preferences of the substituted cyclohexane ring. The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. sapub.org In this conformation, the substituents can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions.

For 1-isocyanato-3-methylcyclohexane, there will be two main chair conformations that can interconvert through a process called ring flipping. The relative stability of these two conformers is determined by the steric interactions of the substituents. Generally, bulkier substituents prefer to occupy the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). sapub.orgbritannica.com

In the case of 1-isocyanato-3-methylcyclohexane, both the methyl group and the isocyanate group are substituents on the cyclohexane ring. There will be cis and trans isomers depending on the relative orientation of these two groups. For each of these isomers, two chair conformations are possible. The most stable conformation will be the one that minimizes the steric strain, which typically means placing the larger substituent in an equatorial position. britannica.com Computational methods can be used to calculate the energies of these different conformations to predict the most stable isomer and its preferred geometry. researchgate.net

Below is a table illustrating the concept of conformational energies in substituted cyclohexanes, which would be analogous to the analysis required for 1-isocyanato-3-methylcyclohexane.

| Compound | Conformation | Relative Energy (kcal/mol) |

| Cyclohexane | Chair | 0 |

| Twist-Boat | ~5-6 | |

| Methylcyclohexane | Equatorial-CH₃ | 0 |

| Axial-CH₃ | ~1.7 |

This table provides representative data for cyclohexane and methylcyclohexane to illustrate the energy differences between conformers. Specific values for 1-isocyanato-3-methylcyclohexane would require dedicated computational studies.

Environmental Transformation and Degradation Pathways of 1 Isocyanato 3 Methylcyclohexane

Investigation of Hydrolytic Degradation Mechanisms and Products

Hydrolysis is anticipated to be a primary and rapid degradation pathway for 1-isocyanato-3-methylcyclohexane upon its release into an aqueous environment. The isocyanate functional group (-NCO) is highly reactive towards nucleophiles, with water being a readily available reactant in the environment.

The initial reaction involves the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isocyanate group. This leads to the formation of an unstable carbamic acid intermediate, 3-methylcyclohexylcarbamic acid. Carbamic acids are generally unstable and readily decompose, decarboxylating to yield the corresponding primary amine and carbon dioxide. In this case, the final hydrolysis product would be 3-methylcyclohexylamine (B3022809).

1-Isocyanato-3-methylcyclohexane + H₂O → [3-Methylcyclohexylcarbamic acid] → 3-Methylcyclohexylamine + CO₂

The rate of hydrolysis for isocyanates is influenced by several factors, including temperature, pH, and the structure of the isocyanate itself. Aliphatic isocyanates, such as 1-isocyanato-3-methylcyclohexane, are generally less reactive with water compared to their aromatic counterparts. However, the hydrolysis is still expected to be a significant and relatively fast process, likely occurring within hours to days. The low water solubility of many isocyanates can sometimes temper the rate of hydrolysis in the environment. The hydrolytic stability of polyurethanes derived from cycloaliphatic isocyanates has been noted, suggesting the inherent stability of the cycloaliphatic structure.

Table 1: Predicted Hydrolytic Degradation of 1-Isocyanato-3-methylcyclohexane

| Reactant | Intermediate Product | Final Products | Influencing Factors |

| 1-Isocyanato-3-methylcyclohexane | 3-Methylcyclohexylcarbamic acid | 3-Methylcyclohexylamine, Carbon Dioxide | pH, Temperature, Water Availability |

Biodegradation Studies: Microorganism and Enzyme Interactions

The biodegradation of 1-isocyanato-3-methylcyclohexane as a monomer is not well-documented. However, insights can be drawn from studies on the biodegradation of polyurethanes (PUs), which are polymers formed from isocyanates. The biodegradability of PUs is significantly influenced by the type of isocyanate used in their synthesis. Polyurethanes based on aliphatic isocyanates are generally considered more susceptible to microbial degradation than those based on aromatic isocyanates.

Microorganisms, including bacteria and fungi, are known to degrade polyurethanes, although the process is often slow. The initial step in the biodegradation of PUs often involves the enzymatic cleavage of the urethane (B1682113) linkages. Enzymes such as proteases, lipases, and esterases have been shown to play a role in the hydrolysis of these bonds. For instance, hydrolases are known to cleave the carbamate (B1207046) bond in polyurethanes, yielding the constituent polyols and diamines.

Given that 1-isocyanato-3-methylcyclohexane is an aliphatic isocyanate, it is plausible that microorganisms possessing the necessary enzymatic machinery could degrade it. The likely pathway would involve the hydrolysis of the isocyanate group to the corresponding amine, 3-methylcyclohexylamine, which may then be further utilized by microorganisms as a carbon and nitrogen source. The biodegradation of cyclic aliphatic hydrocarbons by bacteria is a known process, often involving oxidation.

Emerging Research Areas and Future Academic Directions for 1 Isocyanato 3 Methylcyclohexane Chemistry

Sustainable Synthetic Strategies and Green Chemistry Principles

The traditional synthesis of isocyanates relies heavily on the use of phosgene (B1210022), an extremely toxic chemical. researchgate.net This process is not only hazardous but also generates corrosive byproducts like hydrogen chloride, making purification costly and challenging. researchgate.net In line with the principles of green chemistry, a primary focus of modern research is the development of non-phosgene routes for the production of isocyanates, including 1-isocyanato-3-methylcyclohexane. researchgate.netpatsnap.com

Key green strategies being explored include:

Thermal Decomposition of Carbamates: This two-step alternative involves first synthesizing a carbamate (B1207046) from an amine, which can then be thermally cracked to yield the desired isocyanate. researchgate.net This method avoids the direct use of phosgene.

The Curtius Rearrangement: A "greener" approach to forming isocyanates can be achieved through the Curtius Rearrangement, which involves the thermal or photochemical decomposition of a carboxylic azide (B81097) to produce an isocyanate. libretexts.org

Use of Renewable Feedstocks: A major goal is to move away from petroleum-derived chemicals. researchgate.net Research is actively investigating the use of bio-based resources and natural compounds as precursors for isocyanate production, which also opens pathways for creating biodegradable products. patsnap.comresearchgate.net For a cycloaliphatic compound like 1-isocyanato-3-methylcyclohexane, this could involve deriving the cyclohexane (B81311) ring from renewable sources.

Solvent-Free Conditions: Whenever possible, syntheses are being designed to run without solvents, which prevents the environmental impact of solvent evaporation and purification. mdpi.com

Table 1: Comparison of Isocyanate Synthesis Routes

| Feature | Traditional Phosgene Process | Emerging Green Alternatives |

|---|---|---|

| Primary Reagent | Phosgene | Carbamates, Carboxylic Azides |

| Toxicity Profile | Extremely high | Significantly lower |

| Byproducts | Corrosive HCl | N₂, Water (depending on route) |

| Sustainability | Low | High (potential for renewable feedstock) |

| Key Principles | High efficiency but hazardous | Accident prevention, use of safer chemicals |

Advanced Functional Materials Development Utilizing Isocyanate Reactivity

The high reactivity of the isocyanate group (–NCO) makes 1-isocyanato-3-methylcyclohexane a valuable building block for a wide range of advanced functional materials. uni-due.de The –NCO group readily reacts with compounds containing active hydrogen, such as alcohols, amines, and even water, to form stable linkages. mdpi.com This reactivity is being harnessed in several cutting-edge applications.

Key Research Areas:

Self-Healing Coatings: Isocyanates can be encapsulated in microcapsules and embedded within a coating matrix. mdpi.com When the coating is damaged, the microcapsules rupture, releasing the isocyanate. The isocyanate then reacts with atmospheric moisture or other components in the coating to form new chemical bonds, effectively repairing the damage and extending the material's lifetime. mdpi.com

Surface Functionalization: The –NCO group provides an effective way to covalently bond polymers to various surfaces. mdpi.com This technique can be used to graft polymers onto substrates like glass to impart self-cleaning and anti-fogging properties, or to modify the surfaces of nanocarriers and cellulose (B213188) for targeted applications. mdpi.com

Advanced Polyurethanes: As a monomer, 1-isocyanato-3-methylcyclohexane is a precursor to polyurethanes. researchgate.net Research is focused on fine-tuning the structure of such polyurethanes to create materials with superior thermal stability, mechanical strength, and specific adhesive properties for use in high-performance sealants, adhesives, and coatings. researchgate.netuni-due.de

Innovations in Catalysis for Enhanced Selectivity and Efficiency

While isocyanate reactions are often spontaneous, catalysts are crucial for controlling reaction pathways and improving efficiency. mdpi.com The strategic use of catalysis aligns with green chemistry principles by maximizing atom economy and minimizing waste. mdpi.com Innovations in this area are critical for the industrial viability of new synthetic routes for 1-isocyanato-3-methylcyclohexane.

Catalytic Innovations:

Reaction-Specific Catalysis: Different catalysts can selectively promote specific reactions. For instance, tertiary amines tend to catalyze the reaction between isocyanate groups and water, while organometallic salts can accelerate the reaction with hydroxyl groups. mdpi.com This selectivity allows for precise control over the final polymer structure.

Catalysis in Non-Phosgene Synthesis: The development of green synthesis routes is highly dependent on effective catalysts. For example, the synthesis of carbamate precursors can be catalyzed by various metal oxides. researchgate.net Research into novel catalysts like Rh/Al₂O₃ and Ru/HZSM-5 for hydrogenation steps is crucial for producing the necessary precursors from alternative feedstocks. researchgate.net

Catalyst Stability and Regeneration: A significant area of research is the development of robust catalysts that maintain high activity over multiple cycles. Studies on catalyst deactivation and regeneration are essential for creating economically and environmentally sustainable industrial processes. researchgate.net

Integration of Multiscale Modeling and Experimental Approaches in Reaction Design

The design and optimization of reactions involving 1-isocyanato-3-methylcyclohexane are increasingly benefiting from the integration of multiscale computational modeling with traditional experimental work. ucl.ac.uk This synergistic approach allows researchers to understand complex phenomena at multiple scales, from molecular interactions to reactor-level performance, ultimately accelerating the development process. uni-due.deucl.ac.uk

Modeling Techniques and Applications:

Quantum Mechanics (DFT): At the most fundamental level, Density Functional Theory (DFT) calculations are used to investigate reaction mechanisms and characterize the interactions between molecules, such as the non-covalent forces between isocyanate groups. uni-due.de

Molecular Dynamics (MD): MD simulations model the behavior of groups of molecules over time, allowing for the prediction of bulk physical properties like viscosity and the impact of molecular structure on these properties. uni-due.de